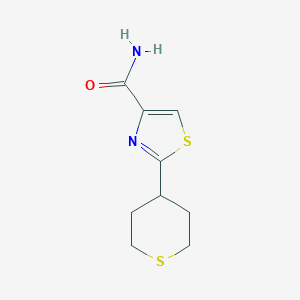
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity, and a tetrahydrothiopyran moiety, which adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant activity and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is known to interact with enzymes and proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxamide: Shares the tetrahydrothiopyran moiety but lacks the thiazole ring.
Thiazole-4-carboxamide: Contains the thiazole ring but lacks the tetrahydrothiopyran moiety.
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide is unique due to the combination of the thiazole ring and tetrahydrothiopyran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12N2OS2 |
|---|---|
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2-(thian-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H12N2OS2/c10-8(12)7-5-14-9(11-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,12) |
InChI-Schlüssel |
GFHDNTAOQFMQPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C2=NC(=CS2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


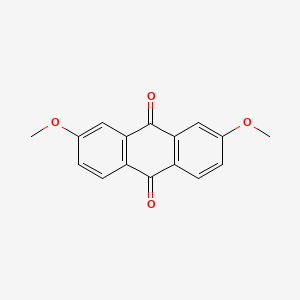
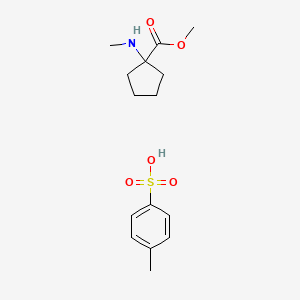
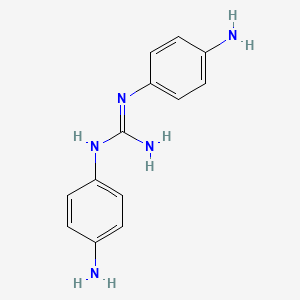

![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

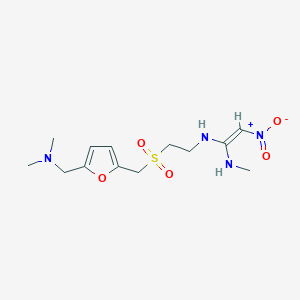

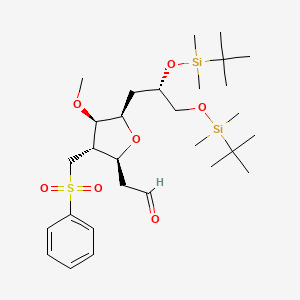
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)

![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
